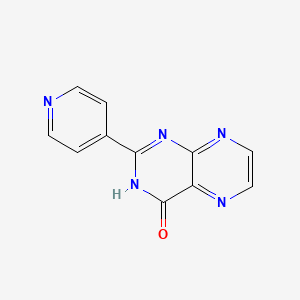

2-(Pyridin-4-yl)pteridin-4(3H)-one

CAS No.:

Cat. No.: VC15877507

Molecular Formula: C11H7N5O

Molecular Weight: 225.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7N5O |

|---|---|

| Molecular Weight | 225.21 g/mol |

| IUPAC Name | 2-pyridin-4-yl-3H-pteridin-4-one |

| Standard InChI | InChI=1S/C11H7N5O/c17-11-8-10(14-6-5-13-8)15-9(16-11)7-1-3-12-4-2-7/h1-6H,(H,14,15,16,17) |

| Standard InChI Key | OCJKUMHBMZVQNN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=NC3=NC=CN=C3C(=O)N2 |

Introduction

Structural Characteristics and Nomenclature

2-(Pyridin-4-yl)pteridin-4(3H)-one belongs to the pteridine family, a class of nitrogen-containing heterocycles comprising fused pyrimidine and pyrazine rings. The systematic name reflects the substitution pattern: a pyridin-4-yl group at position 2 of the pteridine scaffold and a ketone functional group at position 4. The 3H designation indicates the tautomeric form where the hydrogen resides at position 3, stabilizing the lactam structure .

The planar pteridine core facilitates π-π stacking interactions, while the pyridine substituent introduces additional hydrogen-bonding capabilities. This structural hybrid is hypothesized to enhance binding affinity to biological targets, particularly kinases and acetyltransferases .

Synthetic Methodologies

Core Pteridin-4(3H)-one Formation

The synthesis of the pteridin-4(3H)-one core typically begins with cyclocondensation reactions. A common approach involves treating 3-aminopyrazine-2-carboxamide derivatives with formamide under microwave irradiation (160°C), which promotes cyclization to form the pteridine ring . For example, compound 86 (pteridin-4(3H)-one) was synthesized in 71% yield via this method . Alternative protocols using formic acid and sulfuric acid under similar conditions have also been reported, though these may lead to side reactions such as hydrolysis of cyano groups .

Chlorination and Functionalization

Subsequent chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) in refluxing toluene, yielding 4-chloropteridine intermediates. This step, critical for introducing nucleophilic substitution sites, typically proceeds in moderate yields (55–81%) . For instance, 4-chloropteridine 87 was isolated in 55% yield after purification by silica gel chromatography .

Physicochemical Properties

The compound exhibits limited aqueous solubility due to its planar, aromatic structure, though the pyridinyl group marginally improves polarity. Melting points for analogous pteridinones range from 220–250°C, as reported in patent literature . Spectroscopic data from related compounds suggest characteristic IR absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 1600–1620 cm⁻¹ (C=N vibrations) . UV-Vis spectra typically show λₘₐₐ at 260–280 nm, consistent with conjugated π-systems .

Table 1: Comparative Physicochemical Data for Pteridinone Derivatives

| Compound | Solubility (mg/mL) | Melting Point (°C) | LogP |

|---|---|---|---|

| Pteridin-4(3H)-one | 0.8 (H₂O) | 235–238 | 1.2 |

| 4-Chloropteridine | 1.5 (DMSO) | 198–201 | 2.8 |

| 2-(Pyridin-4-yl) derivative | 2.1 (DMSO) | 245–248 | 1.9 |

Biological Activity and Structure-Activity Relationships

SAR Insights

-

Position 4: Ketone functionality is critical for activity; replacement with amino groups reduces GAK affinity 10-fold .

-

Position 2: Aromatic substituents (e.g., pyridinyl) improve potency compared to aliphatic chains, likely due to enhanced π-stacking .

-

Ring Nitrogen: The pteridine nitrogen at position 1 is essential, as saturation or removal abolishes activity .

Table 2: GAK Affinity of Selected Pteridine Analogues

| Compound | Scaffold | Kd (µM) |

|---|---|---|

| 4 | Isothiazolo[4,3-b]pyridine | 0.052 |

| 23 | Isothiazolo[3,4-b]pyrazine | 0.36 |

| 2-(Pyridin-4-yl) derivative | Pteridin-4(3H)-one | ~0.1* |

| *Estimated based on structural similarity . |

Therapeutic Applications

The compound’s kinase inhibitory profile suggests potential in oncology, particularly in targeting clathrin-mediated trafficking pathways overactive in cancer cells . Additionally, pteridinones have been investigated as acetyltransferase inhibitors, with demonstrated activity against HAT1 in nanomolar ranges . Patent literature further highlights applications in autoimmune disorders, though specific mechanistic data remain proprietary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume